molecular formula C22H27N3O B11631567 3,3-dimethyl-6-(pentylamino)-8-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

3,3-dimethyl-6-(pentylamino)-8-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

Cat. No.: B11631567
M. Wt: 349.5 g/mol
InChI Key: IWBMGYWLCONGJW-UHFFFAOYSA-N
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Description

3,3-DIMETHYL-6-(PENTYLAMINO)-8-PHENYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyrano[3,4-c]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyridine ring fused with a pyrano ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-DIMETHYL-6-(PENTYLAMINO)-8-PHENYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE typically involves the acylation of enamine under Stork conditions, followed by the condensation of the formed β-diketones with 2-cyanoacetamide . This method allows for the incorporation of both pyridine and pyrano scaffolds into a single molecule.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-DIMETHYL-6-(PENTYLAMINO)-8-PHENYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3,3-DIMETHYL-6-(PENTYLAMINO)-8-PHENYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-DIMETHYL-6-(PENTYLAMINO)-8-PHENYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE involves its interaction with molecular targets in the body. For example, it has been shown to interfere with calcium signaling, which is crucial for various cellular processes . This interference can lead to effects such as inhibition of platelet aggregation and vasodilation.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

The uniqueness of 3,3-DIMETHYL-6-(PENTYLAMINO)-8-PHENYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE lies in its specific combination of functional groups and its ability to interact with biological targets in a distinct manner. This makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C22H27N3O

Molecular Weight

349.5 g/mol

IUPAC Name

3,3-dimethyl-6-(pentylamino)-8-phenyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile

InChI

InChI=1S/C22H27N3O/c1-4-5-9-12-24-21-18(14-23)17-13-22(2,3)26-15-19(17)20(25-21)16-10-7-6-8-11-16/h6-8,10-11H,4-5,9,12-13,15H2,1-3H3,(H,24,25)

InChI Key

IWBMGYWLCONGJW-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=C(C2=C(COC(C2)(C)C)C(=N1)C3=CC=CC=C3)C#N

Origin of Product

United States

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